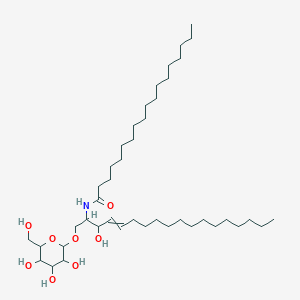
alpha -Galactosyl-C18-ceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Galactosyl-C18-ceramide: is a synthetic glycolipid that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of ceramide, a lipid molecule that plays a crucial role in cell signaling and apoptosis. The addition of an alpha-galactosyl group to the ceramide backbone enhances its biological activity, making it a valuable tool in immunological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Galactosyl-C18-ceramide typically involves the glycosylation of a ceramide precursor with an alpha-galactosyl donor. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions. The ceramide precursor is usually prepared through the condensation of a fatty acid with sphingosine, followed by N-acylation.
Industrial Production Methods: Industrial production of alpha-Galactosyl-C18-ceramide may involve large-scale glycosylation reactions using automated synthesizers. The process requires stringent control of reaction conditions to ensure high yield and purity. Purification is typically achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Galactosyl-C18-ceramide undergoes various chemical reactions, including:
Oxidation: The ceramide backbone can be oxidized to form ceramide-1-phosphate.
Reduction: The double bond in the sphingosine moiety can be reduced to form dihydroceramide.
Substitution: The hydroxyl groups on the galactosyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as pyridine.
Major Products:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Alkylated or acylated derivatives of alpha-Galactosyl-C18-ceramide.
Applications De Recherche Scientifique
Alpha-Galactosyl-C18-ceramide has a wide range of applications in scientific research:
Immunology: It is used as an immunomodulatory agent to activate natural killer T (NKT) cells, which play a crucial role in immune responses.
Cancer Research: Studies have shown that alpha-Galactosyl-C18-ceramide can enhance anti-tumor immunity by stimulating NKT cells.
Infectious Diseases: It has been investigated for its potential to boost immune responses against viral and bacterial infections.
Neuroscience: Research suggests that alpha-Galactosyl-C18-ceramide may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Mécanisme D'action
The primary mechanism of action of alpha-Galactosyl-C18-ceramide involves the activation of NKT cells. Upon binding to the CD1d molecule on antigen-presenting cells, alpha-Galactosyl-C18-ceramide is presented to NKT cells, leading to their activation. Activated NKT cells produce cytokines, such as interferon-gamma and interleukin-4, which modulate the immune response. This activation pathway is crucial for the compound’s immunomodulatory effects.
Comparaison Avec Des Composés Similaires
Beta-Galactosyl-C18-ceramide: Similar structure but with a beta-galactosyl group, leading to different biological activity.
Alpha-Glucosyl-C18-ceramide: Contains an alpha-glucosyl group instead of a galactosyl group, affecting its interaction with immune cells.
Alpha-Galactosyl-C24-ceramide: Similar to alpha-Galactosyl-C18-ceramide but with a longer fatty acid chain, influencing its solubility and membrane interactions.
Uniqueness: Alpha-Galactosyl-C18-ceramide is unique due to its specific ability to activate NKT cells through the CD1d pathway. This property distinguishes it from other glycolipids and makes it a valuable tool in immunological research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













